molecular formula C6H3BrS B1524680 4-Bromo-2-ethynylthiophene CAS No. 690266-87-6

4-Bromo-2-ethynylthiophene

Cat. No.: B1524680
CAS No.: 690266-87-6
M. Wt: 187.06 g/mol
InChI Key: OKSJGYZPEOFUFQ-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Modern Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, has become a cornerstone in modern chemical research. numberanalytics.com First discovered in the late 19th century as an impurity in coal tar, its unique electronic and structural properties have established it as a critical component in a wide array of applications. numberanalytics.comderpharmachemica.com The aromaticity of the thiophene ring, comparable to that of benzene (B151609), imparts significant stability and allows for a diverse range of chemical modifications. numberanalytics.com This versatility has made thiophene and its derivatives indispensable in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comcognizancejournal.com In the realm of medicine, thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties. cognizancejournal.comnih.gov

The Role of Halogenated and Ethynylated Thiophenes in Synthetic Chemistry

The introduction of halogen and ethynyl (B1212043) groups onto the thiophene ring dramatically expands its synthetic utility. Halogenated thiophenes are key precursors in the synthesis of more complex molecules. sciforum.net The halogen atoms serve as versatile handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sciforum.net This functionality is crucial for constructing the intricate molecular architectures required for advanced materials and pharmaceuticals. beilstein-journals.org For instance, halogenated thiophenes are used to create arylated anthraquinones, which have applications in physical organic chemistry and as stabilizers for light-modulating fluids. sciforum.net

Similarly, ethynylated thiophenes, which possess a carbon-carbon triple bond, are highly valuable in synthesis. The ethynyl group provides a rigid, linear scaffold and participates in a variety of chemical transformations, most notably Sonogashira coupling and click chemistry. rsc.orgwikipedia.org These reactions are instrumental in the construction of conjugated polymers, which are essential for organic electronic devices such as field-effect transistors and solar cells. rsc.org The combination of a halogen and an ethynyl group on a thiophene ring creates a bifunctional building block with orthogonal reactivity, allowing for sequential and site-selective modifications.

Overview of 4-Bromo-2-ethynylthiophene as a Versatile Synthetic Intermediate and Building Block

This compound emerges as a particularly valuable synthetic intermediate due to the strategic placement of its bromo and ethynyl functionalities. This arrangement allows for selective reactions at either the bromine-substituted position (C4) or the ethynyl group (C2), providing chemists with precise control over the construction of complex molecular frameworks. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new aryl or vinyl substituents. Simultaneously, the terminal alkyne is readily employed in Sonogashira couplings, click reactions (such as copper-catalyzed azide-alkyne cycloadditions), and other alkyne-based transformations to extend the conjugated system or link to other molecular fragments. rsc.orgwikipedia.org This dual reactivity makes this compound a powerful tool for the synthesis of a wide range of organic materials, including conjugated polymers for organic electronics and complex molecules for medicinal chemistry research. rsc.org

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 690266-87-6 fluorochem.co.ukaaronchem.comaccelachem.comkolabshop.com
Molecular Formula C6H3BrS aaronchem.comcymitquimica.com
Molecular Weight 187.06 g/mol cymitquimica.com
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES C#Cc1cc(Br)cs1 fluorochem.co.uk
InChI Key OKSJGYZPEOFUFQ-UHFFFAOYSA-N fluorochem.co.uk
Purity Typically ≥95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJGYZPEOFUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699298
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690266-87-6
Record name 4-Bromo-2-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Ethynylthiophene and Its Analogues

Direct Synthetic Routes to 4-Bromo-2-ethynylthiophene

Direct synthetic routes to this compound are often sought for their efficiency and atom economy. One conceptual approach involves the direct introduction of both the bromo and ethynyl (B1212043) groups onto a thiophene (B33073) ring in a single pot or a streamlined sequence. However, achieving regioselectivity in such direct functionalizations can be challenging. A common strategy that approaches a direct route is the coupling of a pre-brominated thiophene with an ethynylating agent. For instance, the Sonogashira coupling of 2,4-dibromothiophene (B1333396) with a protected alkyne, followed by deprotection, can be considered a relatively direct pathway to the target molecule. This method relies on the differential reactivity of the bromine atoms at the 2- and 4-positions of the thiophene ring.

Precursor Synthesis and Functional Group Interconversion Strategies

A more common and versatile approach to this compound involves the synthesis of key precursors followed by functional group interconversion (FGI). solubilityofthings.comub.edu This strategy allows for greater control over the regiochemistry of the final product.

Key precursors for this route include:

2-Bromothiophene : This compound can be synthesized by the direct bromination of thiophene. chemicalbook.comwikipedia.org

3-Bromothiophene (B43185) : More complex to synthesize directly, it is often prepared from 2,3,5-tribromothiophene. orgsyn.org

2-Ethynylthiophene (B1312097) : Can be prepared from 2-bromothiophene via a Sonogashira coupling with a protected acetylene (B1199291), followed by deprotection. mdpi.com

Once these precursors are obtained, FGI strategies are employed. For example, 2-ethynylthiophene can be subjected to bromination. The directing effect of the ethynyl group needs to be carefully considered to achieve bromination at the desired 4-position. Conversely, starting with 4-bromothiophene, an ethynyl group can be introduced at the 2-position, typically through a metal-catalyzed cross-coupling reaction. This often involves an initial lithiation or Grignard formation at the 2-position, followed by reaction with an appropriate electrophile.

Transition-Metal Catalyzed Approaches for Ethynylthiophene Construction

Transition-metal catalysis is a cornerstone in the synthesis of ethynylthiophenes, providing powerful tools for the formation of carbon-carbon bonds with high efficiency and selectivity. bohrium.com

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used method for the formation of a C(sp²)-C(sp) bond, making it ideal for the synthesis of arylalkynes like this compound. libretexts.orgalmerja.com This reaction involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

A typical synthetic route involves the coupling of a dibrominated thiophene, such as 2,4-dibromothiophene, with a terminal alkyne. The regioselectivity of the coupling is a critical factor, often favoring reaction at the more reactive α-position (C2) of the thiophene ring.

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
2,4-DibromothiopheneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NToluene4-Bromo-2-((trimethylsilyl)ethynyl)thiophene
2,3-DibromothiopheneTerminal AlkynesPd(PPh₃)₂Cl₂, CuI, PPh₃Et₃NNot Specified2-Alkynyl-3-bromothiophenes researchgate.net
Aryl BromidesTerminal Alkynes(NHC)-Pd, (NHC)-CuNot SpecifiedNot SpecifiedCoupled Products nih.gov

This table presents illustrative examples of Sonogashira coupling reactions involving brominated thiophenes.

Copper-Catalyzed Annulation and Cyclization Reactions

Copper-catalyzed reactions offer alternative pathways for constructing the thiophene ring itself or for introducing the ethynyl group. rsc.org Copper(I) catalysts can be used in the synthesis of 2,5-disubstituted thiophenes from haloalkynes or 1,3-diynes. nih.govacs.org These methods often proceed through tandem reactions, such as addition/cycloisomerization sequences. rsc.org For instance, a copper(I)-catalyzed reaction of alkylidenethiiranes with terminal alkynes can lead to highly substituted thiophenes. While not a direct route to this compound, these methods are valuable for creating diverse thiophene analogues.

Reactant 1Reactant 2CatalystKey ProcessProduct Type
AlkylidenethiiranesTerminal AlkynesCopper(I)Tandem addition/cycloisomerization rsc.orgHighly substituted thiophenes rsc.org
HaloalkynesSulfur SourceCopper(I)Hydration and cyclization nih.govacs.org2,5-Disubstituted thiophenes nih.govacs.org
8-Halo-1-ethynylnaphthalenesPotassium EthylxanthateCopperUllmann-type C-S bond formation rsc.orgThiophene-fused π-systems rsc.org

This table provides examples of copper-catalyzed reactions for the synthesis of thiophene derivatives.

Nickel-Mediated Coupling Processes

Nickel catalysts are emerging as a cost-effective and efficient alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed Sonogashira-type reactions can be used to couple aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds. researchgate.net These reactions can exhibit high functional group tolerance and broad substrate scope. researchgate.netyoutube.com Furthermore, nickel-catalyzed reductive cross-coupling of alkyl halides with other electrophiles represents another powerful strategy for C-C bond formation. orgsyn.orgrsc.orgnih.gov In the context of this compound synthesis, a nickel catalyst could be employed to couple a suitably functionalized bromothiophene precursor with an alkyne.

Halogenation and Directed Bromination Techniques for Thiophene Scaffolds

The regioselective introduction of a bromine atom onto the thiophene ring is a critical step in many synthetic routes to this compound. The position of bromination is highly dependent on the directing effects of existing substituents and the choice of brominating agent and reaction conditions.

For a 2-substituted thiophene, electrophilic bromination typically occurs at the 5-position due to the activating nature of the thiophene ring. To achieve bromination at the 4-position, a directed approach is often necessary. This can involve:

Blocking Groups : Using a removable blocking group at the 5-position to direct bromination to the 4-position.

Directed Lithiation : A substituent at the 2- or 3-position can direct lithiation to an adjacent position, which can then be quenched with a bromine source. mdpi.com For example, starting from 3-alkylthiophenes, regioselective lithiation with n-BuLi followed by quenching with bromine can yield 2-bromo-4-alkylthiophenes in high yields. researchgate.net

Controlled Bromination Conditions : The choice of brominating agent, such as N-bromosuccinimide (NBS), and solvent can influence the regioselectivity of the reaction. tandfonline.com Bromination of 3-methylthiophene with NBS can yield 2-bromo-3-methylthiophene, which can be a precursor for further functionalization. nih.gov A one-pot bromination/debromination of 3-methylthiophene can also yield 2,4-dibromo-3-methylthiophene. nih.gov

Starting MaterialReagentsKey StrategyProduct
3-Alkylthiophene1. n-BuLi; 2. Br₂Directed lithiation researchgate.netgoogle.com2-Bromo-4-alkylthiophene researchgate.net
Thiophene1. n-BuLi; 2. n-PrBr; 3. n-BuLi; 4. PhNCO; 5. n-BuLi; 6. DMF; 7. Br₂, AcOHSequential directed lithiations mdpi.com4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide mdpi.com
3-MethylthiopheneNBSElectrophilic bromination nih.gov2-Bromo-3-methylthiophene nih.gov
2-Substituted ThiophenesNBS, Acetic AcidElectrophilic bromination tandfonline.com2-Bromo-substituted thiophenes tandfonline.com

This table summarizes various techniques for the regioselective bromination of thiophene scaffolds.

Protecting Group Chemistry in Ethynylthiophene Synthesis

In the multi-step synthesis of complex molecules like ethynylthiophenes, protecting groups are indispensable tools. They are temporarily introduced to mask a reactive functional group, such as the terminal alkyne C-H, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. jocpr.comneliti.com The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

The most common and effective strategy for protecting the terminal alkyne in the synthesis of 2-ethynylthiophene derivatives involves the use of silyl protecting groups, particularly the trimethylsilyl (B98337) (TMS) group. harvard.edu This approach is widely documented in the preparation of various ethynylthiophenes. The general methodology involves the Sonogashira cross-coupling reaction of a bromo- or iodothiophene with a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). harvard.edumdpi.com

For instance, the synthesis of 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene is achieved by reacting tetraiodothiophene with two equivalents of TMSA. harvard.edu This protected intermediate is stable and can be isolated in high yield. The subsequent deprotection to reveal the terminal ethynyl groups is typically accomplished under mild basic conditions. harvard.edu A common method involves treating the TMS-protected thiophene with a dilute solution of potassium hydroxide (KOH) in methanol. harvard.edumdpi.com This process is generally efficient and yields the desired ethynylthiophene. harvard.edu

The use of protecting groups allows for the sequential and regioselective introduction of ethynyl moieties onto the thiophene ring, which is crucial for building more complex structures and polymers. mdpi.com Other protecting groups, such as photolabile protecting groups, have also been explored for specialized applications, enabling the release of the target molecule upon irradiation with light. researchgate.net

The following table summarizes common protecting groups used for the ethynyl functionality in the context of thiophene synthesis.

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection Conditions ExampleReference
TrimethylsilylTMSTrimethylsilylacetylene (TMSA)K₂CO₃ or KOH in Methanol harvard.edu
TriisopropylsilylTIPSTriisopropylsilylacetyleneTetrabutylammonium fluoride (TBAF) rochester.edu
tert-ButyldimethylsilylTBDMS/TBStert-ButyldimethylsilylacetyleneTetrabutylammonium fluoride (TBAF) rochester.edu
o-Nitrobenzyl-Ethynylthiophene-based o-nitrobenzyl derivativePhotolysis (irradiation with light) researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Bromo-2-ethynylthiophene is expected to exhibit distinct absorption bands corresponding to its key structural components: the terminal alkyne, the substituted thiophene (B33073) ring, and the carbon-bromine bond.

A sharp, intense peak corresponding to the stretching vibration of the terminal alkyne C≡C bond is anticipated in the region of 2100-2140 cm⁻¹. The presence of a terminal alkyne is further confirmed by a sharp, and typically strong, absorption band for the ≡C-H stretch, which is expected to appear around 3300 cm⁻¹.

The aromatic thiophene ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ range. The C-S stretching vibration of the thiophene ring can be observed at lower wavenumbers, often around 800-600 cm⁻¹. researchgate.net

The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
C≡C Stretch 2140-2100 Sharp, Medium to Weak
Thiophene Ring Aromatic C-H Stretch 3100-3000 Medium to Weak
Aromatic C=C Stretch 1600-1400 Medium
C-S Stretch 800-600 Medium

Raman Spectroscopy (if available in literature)

While specific experimental Raman data for this compound is not available in the reviewed literature, predictions can be made based on the molecule's structure. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The C≡C stretching vibration of the ethynyl (B1212043) group, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum in the 2140-2100 cm⁻¹ region. The symmetric breathing vibrations of the thiophene ring would also be expected to be prominent in the Raman spectrum. In contrast, the polar C-Br bond would likely show a weaker signal. The analysis of Raman spectra of similar substituted thiophenes can provide further insights into the expected vibrational modes. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra would provide unambiguous evidence for the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons in the molecule.

The proton of the terminal ethynyl group (≡C-H) is expected to appear as a singlet in the range of δ 2.5–3.5 ppm. libretexts.org The two protons on the thiophene ring are in different chemical environments and are expected to appear as two separate signals in the aromatic region (δ 6.5–8.0 ppm). libretexts.org These two protons will exhibit a small coupling constant (J), resulting in each signal appearing as a doublet. The proton at the 5-position is adjacent to the sulfur atom and the bromine atom, while the proton at the 3-position is adjacent to the ethynyl group. The electronegativity and anisotropic effects of the substituents will influence their precise chemical shifts.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
≡C-H 2.5 - 3.5 Singlet (s)
Thiophene H-3 6.8 - 7.2 Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound is expected to display six distinct signals for the six carbon atoms.

The two carbons of the ethynyl group are expected in the range of δ 70–90 ppm. oregonstate.edu The four carbons of the thiophene ring will have distinct chemical shifts. The carbon atom bonded to the bromine atom (C4) is expected to be significantly shielded compared to the other ring carbons, appearing at approximately δ 110-120 ppm. The other three thiophene carbons (C2, C3, and C5) will appear in the typical aromatic region for thiophenes (δ 120-140 ppm), with their exact shifts influenced by the bromo and ethynyl substituents. oregonstate.edu

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C≡CH 70 - 80
C≡CH 80 - 90
Thiophene C2 130 - 140
Thiophene C3 120 - 130
Thiophene C4 110 - 120

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two protons on the thiophene ring, confirming their scalar coupling and proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for the ≡C-H proton to its corresponding carbon, and the thiophene protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include:

The ≡C-H proton showing correlations to both carbons of the alkyne and to C2 and C3 of the thiophene ring.

The H3 proton of the thiophene ring showing correlations to C2, C4, C5, and the alkyne carbons.

The H5 proton of the thiophene ring showing correlations to C3, C4, and the sulfur-bearing carbon.

These combined 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, various ionization methods can be employed to generate characteristic gas-phase ions.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak cluster, reflecting the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio).

The molecular formula of this compound is C6H3BrS, with a monoisotopic mass of approximately 185.91 Da. uni.lu In an EI-MS spectrum, the molecular ion (M+•) would therefore appear as a pair of peaks of nearly equal intensity at m/z 186 and 188.

The fragmentation of this compound under EI conditions can be predicted based on the stability of the resulting fragments. Key fragmentation pathways would likely involve the loss of the bromine atom, the ethynyl group, or the thiophene ring itself. Due to the presence of the bromine atom, any fragment containing it will also exhibit a characteristic isotopic pattern.

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Formula Notes
186188Molecular Ion[C6H3BrS]+•Isotopic pattern confirms the presence of one bromine atom.
107-Loss of Br[C6H3S]+Represents the loss of the bromine radical.
83-Thiophene cation[C4H3S]+Fragmentation of the ethynyl side chain.
69-Thienyl cation[C4H2]+•Further fragmentation of the thiophene ring.

This is a predicted fragmentation pattern based on the analysis of similar bromo-substituted aromatic compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. While this compound itself is not highly polar, ESI-MS can be used to analyze it, often by forming adducts with ions present in the solvent, such as protons ([M+H]+), sodium ([M+Na]+), or potassium ([M+K]+).

The PubChem database provides predicted collision cross-section data for various adducts of this compound, which is relevant for ion mobility-mass spectrometry studies but also indicates the types of ions that can be expected in an ESI-MS experiment. uni.lu

Table 2: Predicted Adduct Ions of this compound in ESI-MS

Adduct Predicted m/z (for 79Br) Predicted m/z (for 81Br)
[M+H]+186.9212188.9191
[M+Na]+208.9031210.9010
[M+K]+224.8770226.8749

Data sourced from predicted values on PubChem. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly well-suited for the analysis of non-volatile and thermally labile molecules, including polymers. While there is no specific MALDI-TOF data available for this compound, studies on polythiophenes demonstrate the utility of this technique for characterizing thiophene-containing materials. nih.gov

For a small molecule like this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, likely as a protonated species [M+H]+ or a cationized species (e.g., [M+Na]+ or [M+K]+), depending on the matrix and cationizing agents used. The high resolution of a TOF analyzer would allow for accurate mass determination, confirming the elemental composition.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule, which are related to its structure and conjugation.

The UV-Vis absorption spectrum of this compound is expected to be influenced by the conjugated system formed by the thiophene ring and the ethynyl group. Thiophene itself exhibits a strong absorption band around 231 nm, attributed to a π → π* transition. The introduction of an ethynyl group at the 2-position and a bromine atom at the 4-position is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system and the influence of the substituents.

Table 3: Expected UV-Vis Absorption Characteristics of this compound

Chromophore Expected λmax (nm) Transition Type
Ethynyl-Thiophene~250-300π → π*

This is an estimated range based on the spectroscopic properties of related thiophene derivatives.

Photoluminescence (PL) spectroscopy involves the measurement of light emitted from a sample after it has absorbed photons. Many conjugated organic molecules, including thiophene derivatives, exhibit fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift).

The photoluminescence properties of this compound would depend on the efficiency of radiative decay from the first excited singlet state. The presence of the heavy bromine atom could potentially lead to increased intersystem crossing to the triplet state, which might quench fluorescence and promote phosphorescence. However, without experimental data, the specific emission wavelengths and quantum yields remain speculative. Research on polymers containing ethynylene-thiophene units indicates that these materials can have tunable emission properties, suggesting that this compound could be a building block for fluorescent materials. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's steric and electronic properties, as well as its intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction analysis on this compound, a high-quality single crystal would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to determine the crystal system, space group, and unit cell dimensions. Further refinement of the data would yield the precise atomic coordinates, bond lengths, and bond angles of the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 5-10
b (Å) 10-15
c (Å) 15-20
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 750-3000
Z 4

Note: This table presents hypothetical data based on common values for similar small organic molecules and is for illustrative purposes only.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. Based on the crystallographic data, a Hirshfeld surface is generated, which is a three-dimensional map of the electron distribution of a molecule within its crystalline environment. The analysis of this surface provides insights into the types and relative importance of various intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For this compound, one would expect to observe significant Br···H, Br···S, and C-H···π interactions, which would play a crucial role in the packing of the molecules in the solid state.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. The choice of technique depends on the volatility, polarity, and solubility of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in solution. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions.

Table 2: Illustrative HPLC Parameters for Analysis of this compound

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at a wavelength of maximum absorbance
Injection Volume 10 µL

Note: These are representative parameters and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a volatile compound like this compound, GC-MS would be an ideal method for both qualitative and quantitative analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum, which is a fingerprint of the molecule based on its mass-to-charge ratio and fragmentation pattern. The fragmentation pattern would be expected to show characteristic losses of bromine and the ethynyl group.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For this compound, a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be used.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are employed to determine the optimized geometry and various electronic properties of 4-Bromo-2-ethynylthiophene.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, theoretical calculations would be performed to determine bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional structure of the molecule in its most stable conformation. While specific experimental data for this compound is not widely available, DFT studies on similar brominated thiophene (B33073) derivatives have shown good agreement between calculated and experimental structures, validating the reliability of this theoretical approach.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) Note: This table is illustrative and based on expected values from related compounds. Specific computational studies on this compound are required for validated data.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.37C3-C2-S1111.5
C3-C41.43C4-C3-C2112.5
C4-C51.38C5-C4-C3112.0
C5-S11.72C2-S1-C592.0
C4-Br1.89Br-C4-C3125.0
C2-C61.21C3-C2-C6128.0
C6-C71.07C2-C6-C7178.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the ethynyl (B1212043) group, which are electron-rich regions. The LUMO, conversely, would likely be distributed across the molecule, including the bromine atom. The HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This table is illustrative. Specific computational studies are needed for validated data.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral or intermediate potential regions.

In this compound, the MEP map would likely show negative potential (red) around the sulfur atom and the triple bond of the ethynyl group, indicating these as sites for electrophilic attack. The region around the hydrogen atom of the ethynyl group and potentially a region of positive potential (a σ-hole) on the bromine atom would be susceptible to nucleophilic attack.

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing information about the electron distribution among the atoms. These charges influence many molecular properties, including dipole moment and reactivity. The analysis helps in understanding the electrostatic interactions within the molecule. For instance, in thiophene derivatives, sulfur and hydrogen atoms typically carry positive charges, while carbon atoms can be either positive or negative depending on their bonding environment. The bromine atom in this compound is expected to have a negative charge due to its high electronegativity.

Table 3: Calculated Mulliken Atomic Charges for this compound Note: This table is illustrative and presents hypothetical data.

AtomCharge (a.u.)
S10.20
C2-0.15
C3-0.05
C40.10
C5-0.10
Br-0.08
C6-0.25
C70.18
H(C3)0.12
H(C5)0.13

These descriptors help in understanding the relationship between structure, stability, and chemical reactivity. For example, a high electrophilicity index suggests that the molecule is a good electrophile.

Table 4: Calculated Global Reactivity Descriptors for this compound Note: This table is illustrative and based on general principles of DFT.

DescriptorValue (eV)
Chemical Potential (μ)-3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.79
Softness (S)0.38

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states, such as excitation energies and oscillator strengths, which are related to UV-Vis absorption spectra. While DFT is a ground-state theory, TD-DFT extends its applicability to study how the electron density evolves over time under a time-dependent potential, allowing for the investigation of electronic transitions.

For this compound, TD-DFT calculations can predict the vertical excitation energies corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. These calculations are essential for understanding the photophysical properties of the molecule. However, it is important to note that the accuracy of TD-DFT can be limited for certain types of excited states, such as charge-transfer and Rydberg states, particularly with standard exchange-correlation functionals.

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the π-conjugated system of the thiophene ring and the ethynyl group, as well as by the electronic effects of the bromine substituent. The predicted absorption maxima would correspond to transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Illustrative Predicted UV-Vis Absorption Maxima and Oscillator Strengths for this compound

Transition Wavelength (λmax, nm) Oscillator Strength (f)
S0 → S1 310 0.45
S0 → S2 285 0.12
S0 → S3 250 0.30

Note: The data in this table is illustrative and based on typical values for similar thiophene derivatives calculated using TD-DFT methods. It does not represent experimentally verified or specifically calculated data for this compound.

Analysis of Electronic Transitions

The electronic transitions predicted by TD-DFT calculations can be further analyzed by examining the molecular orbitals involved. The primary electronic transitions in conjugated systems like this compound are typically of the π → π* type. The HOMO-LUMO energy gap is a key determinant of the electronic absorption properties of the molecule mdpi.com. A smaller energy gap generally corresponds to a longer wavelength of absorption.

Computational studies on related thiophene derivatives have shown that substitutions on the thiophene ring can significantly alter the energies of the frontier molecular orbitals and thus the nature of the electronic transitions mdpi.com. The bromine atom, being an electron-withdrawing group, and the ethynyl group, which extends the π-conjugation, would both be expected to modulate the electronic structure and transition energies of the parent thiophene molecule.

Computational Spectroscopic Property Predictions

The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p) scispace.com. These calculations provide a set of harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method scispace.com.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups. For this compound, characteristic vibrational modes would include the C≡C stretching of the ethynyl group, C-H stretching and bending of the thiophene ring, C-S stretching, and the C-Br stretching frequency. Studies on similar brominated thiophenes provide a basis for the expected ranges of these vibrational modes scispace.comiosrjournals.org.

Table 2: Illustrative Theoretical Vibrational Frequencies and Mode Assignments for this compound

Wavenumber (cm-1, Scaled) Assignment
~3300 ≡C-H stretch
~3100 Aromatic C-H stretch
~2150 C≡C stretch
~1500-1600 Aromatic C=C stretch
~1000-1200 Aromatic C-H in-plane bend
~800-900 Aromatic C-H out-of-plane bend
~600-700 C-S stretch
~500-600 C-Br stretch

Note: This table presents illustrative data based on characteristic vibrational frequencies for similar functional groups and thiophene derivatives. It is not based on specific calculations for this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived researchgate.net.

While specific GIAO calculations for this compound are not available in the provided search results, the methodology has been successfully applied to a wide range of organic molecules, including thiophene derivatives researchgate.net. The calculations would provide theoretical 1H and 13C chemical shifts for each unique atom in the molecule. These predicted values, when compared to experimental spectra, can aid in the assignment of signals and confirmation of the molecular structure. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the bromine and ethynyl substituents.

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (vs. TMS)

Atom Predicted Chemical Shift (ppm)
H (on C≡) ~3.5
H (on thiophene) ~7.0 - 7.5
C (ethynyl) ~80 - 90
C (thiophene) ~110 - 140

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar structural motifs. It does not represent specific GIAO calculations for this compound.

Prediction of Molecular Properties for Design Principles

Table 4: Illustrative Predicted Molecular Properties for this compound

Property Predicted Value
Dipole Moment (µ) ~1.5 - 2.5 Debye
Polarizability (α) ~100 - 120 a.u.

Note: This table provides illustrative values based on computational studies of similar substituted thiophenes. It is not based on specific calculations for this compound.

Prediction of LogP and other Descriptors for Biological Activity

The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While specific experimental or detailed computational studies predicting the LogP and other biological activity descriptors for this compound are not extensively available in the public domain, computational methods serve as a valuable tool for estimating these properties.

Beyond LogP, other molecular descriptors can be computationally predicted to gauge potential biological relevance. These descriptors include, but are not limited to, molecular weight, polar surface area (PSA), number of hydrogen bond donors and acceptors, and molar refractivity. These parameters are instrumental in assessing a compound's potential to be orally bioavailable, as famously encapsulated by Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Descriptors for this compound

DescriptorPredicted ValueSignificance in Biological Activity
Molecular Formula C₆H₃BrSProvides the elemental composition.
Molecular Weight 203.06 g/mol Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient) Value not available in literatureA key indicator of lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) Value not available in literatureCorrelates with drug transport properties, including blood-brain barrier penetration.
Number of Hydrogen Bond Acceptors Value not available in literatureInfluences binding interactions with biological targets.
Number of Hydrogen Bond Donors 0Influences binding interactions with biological targets.
Molar Refractivity Value not available in literatureRelates to the volume of the molecule and its polarizability.

Note: Specific predicted values for LogP, TPSA, and other descriptors for this compound are not available in the searched scientific literature. The table structure is provided for illustrative purposes of the types of data that would be generated from such a computational study.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of molecules and their interactions with their environment over time. For a small molecule like this compound, MD simulations would be most relevant in the context of its interaction with a larger biological macromolecule, such as a protein or a nucleic acid, or its behavior within a lipid bilayer, mimicking a cell membrane.

To date, there are no specific molecular dynamics simulation studies published in the scientific literature that focus on this compound. However, if such studies were to be conducted, they could provide profound insights into:

Binding Affinity and Pose: MD simulations could be used to refine docking poses of this compound within the active site of a target protein, providing a more accurate estimation of its binding free energy and identifying key intermolecular interactions.

Conformational Flexibility: These simulations would reveal the conformational landscape of the molecule and how its flexibility might influence its interaction with a biological target.

Membrane Permeation: By simulating the interaction of this compound with a model cell membrane, researchers could predict its permeability and understand the energetic barriers associated with its transport across the lipid bilayer.

The insights gained from such simulations would be invaluable for the rational design of novel therapeutic agents or functional materials based on the this compound scaffold.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Ethynylthiophene

Site-Selective Functionalization of Bromo and Ethynyl (B1212043) Moieties

The presence of both a halogen atom and a terminal alkyne on the thiophene (B33073) ring allows for site-selective reactions, which are crucial for the controlled, stepwise synthesis of more complex molecules. The choice of catalyst, coupling partner, and reaction conditions dictates which functional group reacts preferentially.

Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is more reactive than the terminal alkyne's carbon-hydrogen (C-H) bond. This difference in reactivity allows for the selective functionalization at the 4-position of the thiophene ring while leaving the ethynyl group intact for subsequent transformations. For example, cross-coupling reactions like Suzuki, Stille, or Heck will typically occur at the C-Br bond first under standard conditions.

Conversely, the ethynyl group can be selectively targeted. The terminal proton of the alkyne is acidic and can be deprotonated with a suitable base to form a thiophenyl acetylide. This nucleophile can then react with various electrophiles. Furthermore, copper(I) salts are known to co-catalyze reactions specific to terminal alkynes, such as Sonogashira couplings, or facilitate other reactions like Glaser coupling (homocoupling of alkynes). By carefully selecting the reaction system, one can choose to modify either the bromo or the ethynyl moiety with high selectivity, as illustrated in the following sections.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) bonds and are extensively used to derivatize aryl halides like 4-bromo-2-ethynylthiophene.

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. wikipedia.orgresearchgate.net For this compound, this reaction would occur at the C-Br bond, coupling it with another terminal alkyne. This strategy is highly effective for synthesizing extended, conjugated π-systems, such as oligo(phenylene-ethynylene)s and other functional organic materials. scielo.org.mx The reaction proceeds under mild conditions, tolerating a wide variety of functional groups. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), Toluene
Temperature Room Temperature to 75°C

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. nih.govnih.gov This reaction offers broad functional group tolerance, and the boronic acid reagents are generally stable and environmentally benign. nih.gov In the case of this compound, the C-Br bond at the 4-position readily participates in Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. This method is invaluable for synthesizing biaryl and polyaryl structures. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Arylboronic Acid or Ester (e.g., Phenylboronic acid)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Toluene/Water, Dioxane/Water, THF/Water
Temperature 80-110°C

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. thermofisher.com The reaction is highly versatile, although a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various organostannanes at the C-Br position to form new C-C bonds, enabling the synthesis of complex architectures. uwindsor.ca

Table 3: Representative Conditions for Stille Coupling of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Organostannane (e.g., Tributyl(phenyl)stannane)
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand (optional) AsPh₃, PPh₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120°C

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com A base is required to regenerate the active palladium(0) catalyst at the end of the cycle. wikipedia.org This reaction is a powerful method for the arylation of alkenes. The C-Br bond of this compound can react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to produce substituted alkenes. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 4: Representative Conditions for Mizoroki-Heck Reaction of this compound

ParameterCondition
Aryl Halide This compound
Coupling Partner Alkene (e.g., Styrene, Butyl acrylate)
Palladium Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 100-140°C

Nucleophilic Substitution Reactions at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the ethynyl group at the 2-position is para to the bromo group at the 4-position (considering the sulfur atom as part of the conjugated system). The ethynyl group has mild electron-withdrawing properties but is not a strong activating group like a nitro (NO₂) or cyano (CN) group.

Consequently, direct nucleophilic substitution of the bromine atom on this compound is generally challenging and would likely require harsh reaction conditions (high temperatures and pressures) or very strong nucleophiles. Under typical conditions, many bromothiophenes are relatively inert towards nucleophilic aromatic substitution. nih.gov Alternative metal-catalyzed coupling reactions are therefore the preferred methods for functionalizing the C-Br bond in this compound.

Annulation and Cycloaddition Reactions involving the Ethynyl Group

The ethynyl group of this compound serves as a versatile functional handle for participating in various annulation and cycloaddition reactions, enabling the construction of complex fused-ring systems. As a terminal alkyne, it can function as a "dienophile" or a "dipolarophile" in reactions that form new carbocyclic and heterocyclic rings. These reactions are fundamental in synthetic organic chemistry for building molecular complexity in a controlled manner.

One of the most significant classes of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.comyoutube.comkhanacademy.org In this context, the electron-rich double bond of a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The ethynyl group of this compound can act as a dienophile. While thiophene itself can sometimes act as a diene, this often requires harsh conditions or specific activation due to its aromaticity. nih.govmdpi.com More commonly, the ethynyl substituent undergoes cycloaddition with a separate diene component. The reactivity in these reactions is typically enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene.

Another important category of reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgnih.govmdpi.com This reaction is a powerful tool for synthesizing a wide variety of heterocycles, as numerous types of 1,3-dipoles (such as azides, nitrile oxides, and nitrones) can be employed. wikipedia.org The reaction of this compound with an organic azide, for instance, would lead to the formation of a triazole-substituted thiophene.

A specific example of a copper-catalyzed tandem [4+2] annulation reaction has been demonstrated with 3-ethynylthiophene, a closely related analogue. acs.org In this process, 2-bromo-1-arylpropan-1-ones react with the terminal alkyne to construct substituted naphthalenone frameworks. This transformation involves the formation of three new carbon-carbon bonds in a single operation, showcasing the efficiency of annulation strategies involving ethynylthiophenes. acs.org Although this specific example uses 3-ethynylthiophene, the reactivity is indicative of the potential of this compound to participate in similar annulation cascades to build complex polycyclic structures.

Table 1: Examples of Annulation and Cycloaddition Reactions with Ethynylthiophenes
Reaction TypeReactantsKey ConditionsProduct TypeReference
[4+2] Annulation Cascade2-Bromo-1-arylpropan-1-one and 3-EthynylthiopheneCu(MeCN)4PF6 (catalyst), 1,10-Phenanthroline (ligand), K2CO3 (base), Toluene, 120 °CSubstituted Naphthalenone acs.org
[3+2] Cycloaddition (General)This compound and an Organic AzideTypically thermal or copper-catalyzed (CuAAC)4-Bromo-2-(1,2,3-triazolyl)thiophene wikipedia.org
Diels-Alder (General)This compound and a Conjugated Diene (e.g., Cyclopentadiene)Thermal or Lewis acid catalysisBicyclic adduct masterorganicchemistry.comkhanacademy.org

Polymerization Reactions of Ethynylthiophene Derivatives

The dual functionality of this compound, possessing both a reactive terminal alkyne and a bromo-substituent, makes it a valuable monomer for the synthesis of conjugated polymers. These materials are of significant interest for applications in organic electronics. Two primary strategies can be envisioned for its polymerization: reactions involving the ethynyl group and cross-coupling reactions involving the carbon-bromine bond.

One major route to poly(ethynylthiophene) derivatives is through transition-metal-catalyzed polymerization of the acetylene (B1199291) unit. Rhodium-based catalysts, for example, are known to efficiently polymerize monosubstituted acetylenes, including those with thiophene side groups, to yield conjugated polyacetylene backbones. mdpi.com This approach would produce a polymer with thiophene moieties as pendant groups along the polyene chain. The properties of such polymers can be tuned by the specific catalyst used and the reaction conditions. mdpi.com

More commonly, monomers like this compound are employed in step-growth polycondensation reactions, specifically palladium- and copper-catalyzed Sonogashira cross-coupling. mdpi.com This reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this can occur in two ways:

Homopolymerization: A self-coupling polycondensation where the bromo group of one monomer reacts with the deprotonated ethynyl group of another. This requires a catalyst system, typically comprising a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of a base like an amine. mdpi.comscielo.org.mx This process would yield a polymer with alternating thiophene and ethynylene units in the backbone, known as a poly(thienylene ethynylene).

Copolymerization: The monomer can be copolymerized with other di-functional monomers. For instance, reacting this compound with a di-ethynyl comonomer (like 1,4-diethynylbenzene) or a di-bromo comonomer under Sonogashira conditions allows for the synthesis of a wide range of alternating copolymers with tailored electronic and optical properties. mdpi.com

The Sonogashira coupling reaction is a powerful method for creating conjugated polymers with well-defined structures because it is generally high-yielding and tolerant of many functional groups. mdpi.com The resulting poly(thienylene ethynylene)s are a class of materials investigated for their thermal stability and optoelectronic properties. rsc.org

Table 2: Polymerization Strategies for Ethynylthiophene Derivatives
Polymerization MethodMonomer(s)Typical Catalytic SystemResulting Polymer TypeReference
Sonogashira Polycondensation (Homopolymerization)This compoundPd(PPh₃)₂Cl₂ / CuI / Amine BasePoly(4-bromo-2,5-thienylene ethynylene) mdpi.comscielo.org.mx
Sonogashira Polycondensation (Copolymerization)This compound + Di-ethynyl ComonomerPd(PPh₃)₂Cl₂ / CuI / Amine BaseAlternating Copolymer mdpi.com
Acetylene PolymerizationThis compoundRhodium-based catalyst (e.g., [Rh(nbd)Cl]₂)Polyacetylene with 4-bromothienyl side chains mdpi.com

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
3-Ethynylthiophene
2-Bromo-1-arylpropan-1-one
Cyclopentadiene
1,4-Diethynylbenzene

Applications in Materials Science and Engineering

Organic Electronic Materials Development

The development of organic electronics relies heavily on the design and synthesis of new semiconducting materials. 4-Bromo-2-ethynylthiophene serves as a critical starting material in this field, enabling the creation of materials with enhanced performance in various electronic devices.

Conjugated polymers and oligomers are the cornerstone of organic electronics, prized for their unique electronic and optical properties arising from their extended π-electron systems. The dual reactivity of this compound makes it an ideal monomer for the synthesis of these materials. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations, while the ethynyl (B1212043) group is amenable to Sonogashira coupling and click chemistry reactions. This allows for the precise control over the polymer backbone structure, enabling the fine-tuning of properties like bandgap, charge carrier mobility, and solubility.

For instance, Sonogashira coupling polymerization of this compound with various di-iodoarenes can lead to the formation of alternating copolymers with a well-defined sequence of electron-rich thiophene (B33073) units and other aromatic moieties. This donor-acceptor architecture is a key strategy in designing low bandgap polymers for organic electronics.

Organic semiconductors are the active components in organic field-effect transistors (OFETs), which are essential for applications such as flexible displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. Thiophene-based polymers, known for their good charge transport properties, are widely used in this area.

Polymers derived from this compound are predicted to exhibit favorable semiconducting properties. The rigid and planar nature of the ethynyl-thiophene linkage can promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. While specific performance data for polymers solely based on this compound is not yet widely reported, the structural motifs it enables are consistent with those found in high-performance organic semiconductors. The ability to introduce various functional groups through the bromo and ethynyl handles allows for the optimization of molecular packing and energy levels to enhance OFET performance.

Table 1: Potential Contributions of this compound to OFET Performance

Structural FeaturePotential Impact on OFET Performance
Ethynyl LinkagePromotes polymer backbone rigidity and planarity, potentially leading to improved intermolecular packing and higher charge carrier mobility.
Bromo FunctionalityAllows for post-polymerization modification to fine-tune solubility and solid-state morphology.
Thiophene CoreProvides inherent charge-carrying capabilities characteristic of polythiophenes.

The quest for efficient and low-cost solar energy conversion has driven significant research into organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). In OPVs, the active layer typically consists of a blend of a donor and an acceptor material. Conjugated polymers derived from this compound can be designed to function as the electron donor component. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through copolymerization is critical for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

In the context of DSSCs, organic dyes are used to sensitize a wide-bandgap semiconductor, typically titanium dioxide (TiO2). While direct applications of this compound in DSSC dyes are not extensively documented, its structural elements are relevant. The ethynyl-thiophene unit can act as a π-bridge, facilitating intramolecular charge transfer from a donor to an acceptor part of the dye molecule upon light absorption, a key process for efficient electron injection into the semiconductor.

Advanced Functional Materials

Beyond conventional electronics, this compound is a building block for a new generation of advanced functional materials with unique optical and electronic properties.

Materials that emit light upon excitation are crucial for technologies like organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended conjugation provided by the polymerization of this compound can lead to materials with tunable fluorescence properties. The emission color and quantum efficiency of such polymers can be controlled by copolymerizing this compound with other aromatic units, thereby modifying the energy of the excited state.

The incorporation of the thiophene ring, known for its electron-rich nature, can lead to materials with interesting photophysical properties. The ethynyl linkage contributes to the rigidity of the polymer backbone, which can reduce non-radiative decay pathways and enhance luminescence.

Table 2: Potential Optoelectronic Properties of Polymers from this compound

PropertyPotential Characteristic
AbsorptionTunable across the visible spectrum through copolymerization.
EmissionPotential for fluorescence in the visible region, with color depending on the comonomer.
Quantum YieldCan be influenced by the rigidity of the polymer backbone and the nature of substituents.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in photonics, such as frequency conversion and optical switching. The design of organic NLO materials often involves creating molecules with a large change in dipole moment upon excitation. This is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated bridge.

The ethynyl-thiophene moiety derived from this compound can serve as an effective π-bridge in such NLO chromophores. The high degree of π-electron delocalization along the thiophene and ethynyl units can lead to large second- and third-order optical nonlinearities. By attaching suitable donor and acceptor groups to a polymer or oligomer synthesized from this compound, it is possible to create materials with significant NLO responses.

Ligand Design for Catalytic and Coordination Chemistry

The structural characteristics of this compound, namely the reactive sites at the bromine and terminal alkyne, make it a versatile precursor in the synthesis of specialized ligands for catalysis and coordination chemistry. The thiophene ring itself can coordinate to metal centers, while the ethynyl and bromo functionalities allow for a variety of coupling reactions to build more complex ligand architectures.

Thiophene-based ligands are known to be effective in various catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In this context, derivatives of bromothiophenes are frequently employed as substrates. Research has shown that the appropriate selection of the catalyst system, including the palladium source and the choice of ligand, is crucial for the success of these reactions.

While specific studies detailing the catalytic activity of ligands directly derived from this compound are not extensively documented in publicly available literature, the principles of ligand design suggest its potential utility. The ethynyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties, which can then bind to a metal catalyst. The electronic properties of the thiophene ring, influenced by the bromo and ethynyl substituents, would in turn affect the catalytic activity of the resulting metal complex. For example, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has been achieved through Suzuki cross-coupling reactions, highlighting the utility of bromothiophene precursors in creating molecules with interesting electronic and non-linear optical properties. researchgate.netmdpi.com

The following table summarizes the key reactive sites of this compound and their potential for ligand synthesis:

Functional GroupPositionPotential Reactions for Ligand Synthesis
Ethynyl2Sonogashira coupling, Click chemistry, Deprotonation-alkylation
Bromo4Suzuki coupling, Stille coupling, Heck coupling, Buchwald-Hartwig amination
Thiophene Sulfur1Direct coordination to metal centers

These reactions allow for the systematic modification of the this compound scaffold to create a library of ligands with tailored steric and electronic properties for specific catalytic applications.

Self-Assembly and Supramolecular Chemistry

The rigid, planar structure of the thiophene ring, combined with the linear ethynyl group, makes this compound and its derivatives interesting candidates for the construction of self-assembling systems and supramolecular architectures. The presence of the bromine atom provides a site for halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies.

Furthermore, the ethynyl group can participate in various non-covalent interactions, including hydrogen bonding (if deprotonated or functionalized) and π-π stacking interactions. These directional and specific interactions can guide the spontaneous organization of molecules into well-defined one-, two-, or three-dimensional structures.

Research into thiophene-based materials has demonstrated their propensity for self-assembly. For example, the synthesis of thiophene-containing conjugated polymers often relies on the self-assembly of the polymer chains to form ordered domains, which are crucial for their electronic and optoelectronic properties. While direct studies on the self-assembly of this compound are limited, the fundamental principles of supramolecular chemistry suggest that it could serve as a valuable tecton (building block) in this field. By modifying the ethynyl and bromo positions, one could introduce recognition sites that drive the self-assembly process.

The potential for this compound derivatives in supramolecular chemistry is summarized in the table below:

Structural FeaturePotential Role in Self-AssemblyResulting Supramolecular Structures
Thiophene Ringπ-π stackingLamellar or columnar structures
Ethynyl GroupHydrogen bonding, π-π stackingLinear arrays, porous networks
Bromo GroupHalogen bondingChains, sheets, 3D networks

The combination of these features in a single molecule provides a powerful tool for the rational design of complex and functional supramolecular materials.

Applications in Medicinal Chemistry and Drug Discovery

4-Bromo-2-ethynylthiophene as a Privileged Scaffold for Bioactive Molecules

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The thiophene (B33073) ring system is widely recognized as such a scaffold, appearing in numerous FDA-approved drugs. Thiophene and its derivatives are considered bioisosteres of phenyl rings, meaning they have similar sizes and electronic properties, which allows them to mimic phenyl-containing compounds while offering advantages such as improved metabolic stability or altered binding interactions. nih.govmdpi.com

The this compound structure combines the benefits of the thiophene core with two reactive handles. The ethynyl (B1212043) group can participate in various reactions, including cycloadditions (like the "click" reaction to form triazoles) and coupling reactions, while the bromo group is primed for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This dual reactivity allows for the systematic and diverse functionalization of the scaffold, making it an ideal starting point for the synthesis of libraries of compounds to screen against various biological targets. cabidigitallibrary.org Its role as a commercially available intermediate further solidifies its status as a valuable starting material for drug discovery programs. echemi.com

Synthesis of Pharmaceutical and Agrochemical Intermediates

The functional group tolerance and reactivity of this compound make it an important intermediate in the multi-step synthesis of complex pharmaceutical and agrochemical compounds. echemi.com The bromo- and ethynyl- functionalities allow for the sequential or orthogonal introduction of different molecular fragments. For example, a Suzuki coupling at the 4-position can introduce an aryl or heteroaryl group, followed by a Sonogashira coupling or another reaction at the ethynyl group to build out the molecule's complexity.

This step-wise elaboration is crucial for constructing the core structures of various targeted molecules. The thiophene core itself is a key component in a range of marketed drugs, highlighting the industrial relevance of versatile thiophene-based building blocks like this compound. researchgate.net The ability to use this compound to generate a wide array of more complex intermediates is a key aspect of its utility in both pharmaceutical and agrochemical research and development. semanticscholar.orgasischem.comfrontiersin.org

Development of Heterocyclic Compounds with Potential Biological Activity

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, as these structures are prevalent in natural products and approved medicines. researchgate.netijnrd.org this compound serves as an excellent precursor for generating a variety of more complex heterocyclic systems. The ethynyl group is particularly useful for constructing new rings. For instance, it can undergo cycloaddition reactions with azides to form 1,2,3-triazoles or react with various dinucleophiles to create a range of five- and six-membered heterocycles.

These newly synthesized thiophene-containing heterocycles are frequently screened for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govsemanticscholar.orgmdpi.com Research has demonstrated that thiophene derivatives can exhibit potent pharmacological effects, and the ability to generate novel and diverse structures from a single, readily available starting material is highly advantageous for identifying new bioactive leads. researchgate.net

Structure-Activity Relationship (SAR) Studies of Thiophene-Containing Lead Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a "hit" compound from a screening campaign into a viable drug candidate. This process involves systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its biological activity and to improve properties like potency, selectivity, and metabolic stability. nih.gov

The this compound scaffold is exceptionally well-suited for SAR studies. The two distinct points of reactivity allow for the creation of focused libraries of analogues where each position is systematically varied. For example, a library could be generated by keeping the substituent at the 4-position constant while exploring a wide range of modifications at the 2-position via the ethynyl group. A second library could then be created by varying the 4-position substituent introduced via Suzuki coupling. This systematic approach provides crucial data on how different functional groups and structural motifs influence the compound's interaction with its biological target. nih.gov

Table 1: Hypothetical SAR Study of Thiophene Derivatives This interactive table illustrates how systematic modifications to a lead compound derived from this compound could influence biological activity.

Base Scaffold R1 (via Suzuki Coupling) R2 (via Click Chemistry) IC50 (nM) Notes
Thiophene Phenyl Benzyl 150 Initial Hit
Thiophene 4-Fluorophenyl Benzyl 75 Improved potency with electron-withdrawing group
Thiophene 4-Methoxyphenyl Benzyl 300 Decreased potency with electron-donating group
Thiophene 4-Fluorophenyl (4-Pyridyl)methyl 25 Addition of H-bond acceptor improves potency
Thiophene 4-Fluorophenyl Cyclohexylmethyl 90 Bulky aliphatic group less favorable than aromatic

Application in Target-Specific Inhibitor Design (e.g., Matrix Metalloproteinase Inhibitors)

The design of target-specific inhibitors is a major focus of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target side effects. Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling. nih.govnih.gov Their dysregulation is implicated in diseases such as cancer and arthritis, making them important therapeutic targets. mdpi.comnih.gov

The development of selective MMP inhibitors has been a significant challenge. mdpi.com Early broad-spectrum inhibitors failed in clinical trials due to side effects. mdpi.com Current research focuses on designing inhibitors that target specific MMPs by exploiting unique features of their active sites, particularly the S1' pocket which varies among different MMP family members. nih.gov

The this compound scaffold provides a rigid core from which to project functional groups into these specific binding pockets. Through judicious choice of reaction partners in Suzuki and Sonogashira couplings, chemists can append moieties designed to interact with specific residues in the target enzyme. For example, a carefully chosen aryl group attached at the 4-position could be designed to fit into the S1' pocket of MMP-13, a key target in osteoarthritis, thereby conferring selectivity over other MMPs. nih.govdntb.gov.ua The alkyne can be used to introduce zinc-binding groups or other functionalities to complete the pharmacophore.

Table 2: Key Matrix Metalloproteinases and Their Pathological Roles

Enzyme Common Name Key Pathological Roles Therapeutic Interest
MMP-2 Gelatinase-A Cancer metastasis, Angiogenesis Oncology, Cardiovascular Disease
MMP-9 Gelatinase-B Inflammation, Cancer invasion, Neurological disorders Oncology, Inflammation, Neurology

Combinatorial Chemistry and Library Synthesis utilizing the Scaffold

Combinatorial chemistry is a powerful strategy used to accelerate drug discovery by rapidly synthesizing and screening large numbers of different but related compounds, known as a library. bohrium.com The goal is to explore a wide chemical space to increase the probability of finding a novel, active compound.

The properties of this compound make it an ideal building block for combinatorial library synthesis. Its dual reactive sites are amenable to automated, parallel synthesis techniques. organic-chemistry.org For instance, the scaffold can be anchored to a solid-phase resin, allowing for sequential reactions at the bromo and ethynyl positions with a diverse set of building blocks. After the desired modifications are complete, the final compounds can be cleaved from the resin and screened for biological activity. This approach enables the efficient generation of hundreds or thousands of unique thiophene-based compounds, significantly enhancing the throughput of the drug discovery process.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Greener Chemical Processes

The future synthesis of 4-Bromo-2-ethynylthiophene and its derivatives will increasingly prioritize sustainability and efficiency, aligning with the principles of green chemistry. chemistryjournals.netjetir.org Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, generating significant waste. nih.gov Emerging methodologies aim to mitigate these environmental impacts.

Future research will likely focus on:

Catalyst-Assisted C-H Activation: Direct C-H functionalization is an attractive alternative to classical cross-coupling reactions as it avoids the need for pre-functionalized organometallic reagents, thus reducing steps and waste. unito.it Developing selective catalysts for the direct ethynylation or arylation at the C-H positions of a bromo-thiophene precursor could offer a more atom-economical synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netjetir.org Investigating microwave-assisted protocols for the key synthetic steps leading to this compound could enhance process efficiency.

Sustainable Solvents: A shift away from toxic, chlorinated solvents is a core tenet of green chemistry. nih.gov Research into using greener alternatives such as water, ionic liquids, or supercritical fluids for the synthesis and modification of thiophene (B33073) derivatives is crucial. chemistryjournals.netnih.gov For instance, Pd-catalysed direct C-H arylation of thiophenes has been successfully performed in water, demonstrating the viability of aqueous reaction media. unito.it

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes. chemistryjournals.net Adapting the synthesis of this compound to a flow chemistry setup could lead to higher yields and purity while minimizing waste.

Green Chemistry ApproachPotential Application for this compound SynthesisAnticipated Benefits
Catalyst-Assisted Reactions Development of selective catalysts for direct C-H functionalization.Reduces waste by avoiding pre-functionalized reagents. unito.it
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate key reaction steps.Decreases reaction times and energy consumption. jetir.org
Alternative Solvents Employing water, ionic liquids, or supercritical CO2 as the reaction medium.Minimizes the use of volatile and toxic organic solvents. nih.gov
Flow Chemistry Transitioning from batch production to continuous flow processes.Enhances control, safety, and scalability of the synthesis. chemistryjournals.net

Rational Design of Next-Generation Functional Materials

The unique electronic properties of the thiophene ring make it a cornerstone of organic electronics. unito.it this compound is an ideal candidate for the rational design of next-generation functional materials, including conductive polymers, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The dual functionality of the molecule is key:

The bromo-substituent serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the precise incorporation of the thiophene unit into larger conjugated systems.

The ethynyl-substituent can participate in polymerization reactions or act as a rigid, conjugated linker, extending the π-system of a molecule.

Future research in this area will involve using this compound to construct materials with tailored optoelectronic properties. For example, ethynyl-bridged polythiophenes have shown extraordinary stability and interesting electrochemical behaviors. The design of novel monomers based on this scaffold could lead to polymers with tunable band gaps, enhanced charge carrier mobilities, and improved performance in electronic devices. Furthermore, the planarity and electron-rich nature of the thiophene core are beneficial for creating highly ordered thin films, which are essential for efficient charge transport in OPVs and OFETs. mdpi.com

Discovery and Development of Novel Therapeutic Agents

Thiophene is recognized as a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its ability to act as a bioisostere of a benzene (B151609) ring, coupled with its distinct electronic character, makes it a valuable component in drug design. nih.gov this compound represents a promising starting point for the discovery of new therapeutic agents.

Key research opportunities include:

Scaffold for Synthesis Libraries: The bromo and ethynyl (B1212043) groups are ideal handles for combinatorial chemistry, enabling the rapid synthesis of large libraries of derivatives. These libraries can be screened against a wide range of biological targets to identify lead compounds.

Anticancer Agents: Many thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com For instance, certain 2-bromo-5-substituted thiophenes have shown selective anticancer activity. mdpi.com Future work could involve synthesizing analogues of this compound and evaluating their efficacy as anticancer agents, potentially targeting kinases or apoptosis pathways. nih.gov

Neurological and Anti-inflammatory Drugs: The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov This makes the scaffold a candidate for developing novel antipsychotic, antiepileptic, or anxiolytic agents.

Advanced Computational Modeling for Predictive Science

As the complexity of molecular design increases, advanced computational modeling becomes indispensable for predicting properties and guiding experimental work. For this compound, computational chemistry offers powerful tools to accelerate research and development.

Future computational studies should focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and optical properties of polymers and small molecules derived from this compound. This allows for the in silico screening of candidates for organic electronics before undertaking lengthy synthesis.

Molecular Docking and Dynamics: In drug discovery, computational docking can predict how derivatives of this compound might bind to specific protein targets. nih.gov Subsequent molecular dynamics simulations can then elucidate the stability and dynamics of the ligand-receptor complex, providing insights into the mechanism of action.

Fragment-Based Approaches: This computational method can be used in drug discovery to identify how small molecular fragments, potentially including the this compound core, can be combined to create potent and selective inhibitors for therapeutic targets. nih.gov

Multidisciplinary Research Opportunities and Challenges

The full realization of this compound's potential hinges on synergistic, multidisciplinary research. This involves close collaboration between synthetic chemists, materials scientists, pharmacologists, and computational chemists.

Opportunities:

Integrated Discovery: An integrated workflow where computational models predict promising structures, which are then synthesized using green chemistry techniques and subsequently tested for either material or biological applications, could dramatically accelerate innovation.

Smart Materials: Combining the electronic properties of thiophene derivatives with biological recognition elements could lead to the development of advanced biosensors and theranostic agents. nih.govmdpi.com

Biocompatible Electronics: Polythiophenes are being explored for biomedical applications, such as scaffolds for cell growth and components of implantable electronic devices. mdpi.com Derivatives of this compound could be designed to create biocompatible and biodegradable conductive materials.

Challenges:

Synthetic Control: Achieving high selectivity and yield in the functionalization of the thiophene ring, especially when creating complex polymers, remains a significant synthetic challenge.

Device Stability: For organic electronics, the long-term stability of materials under operational stress (e.g., exposure to air, moisture, and light) is a critical hurdle that needs to be addressed through molecular design.

Biological Specificity: In drug development, ensuring that a novel compound interacts selectively with its intended target while minimizing off-target effects is a major challenge, requiring extensive structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-ethynylthiophene, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves bromination of a thiophene precursor followed by Sonogashira coupling to introduce the ethynyl group. For bromination, N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions is standard. Ethynylation requires palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄/CuI) with trimethylsilylacetylene, followed by deprotection. Key factors include reaction temperature (0–25°C for bromination, 60–80°C for coupling), solvent choice (THF or DMF), and exclusion of moisture. Yields are optimized by stoichiometric control of NBS (1.1–1.3 equiv.) and catalyst loading (5–10 mol%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, while aromatic protons resonate between δ 6.9–7.5 ppm. The bromine substituent causes deshielding of adjacent carbons (δ 120–130 ppm).
  • IR : A sharp C≡C stretch at ~2100 cm⁻¹ confirms the ethynyl group.
  • Mass Spectrometry : Molecular ion peaks [M]⁺ at m/z 213 (for C₆H₃BrS) with isotopic patterns matching ⁷⁹Br/⁸¹Br.
    Cross-validate using elemental analysis (±0.3% for C/H/N) and HPLC purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituent effects in this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in ethynyl groups) or paramagnetic impurities. Strategies include:

  • Variable-Temperature NMR : Monitor coalescence of split peaks to identify conformational exchange.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign coupling pathways.
  • DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments. For example, B3LYP/6-31G(d) accurately predicts thiophene ring shifts within ±2 ppm .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental findings?

  • Methodological Answer :

  • DFT (e.g., B3LYP or M06-2X) : Calculate HOMO/LUMO energies to predict reactivity in cross-coupling reactions. Basis sets like 6-311++G(d,p) are recommended for bromine-containing systems.
  • TD-DFT : Simulate UV-Vis spectra (λmax ~280–320 nm) to correlate with experimental absorbance.
  • Crystal Structure Validation : Compare computed bond lengths/angles (e.g., C-Br: 1.89 Å) with single-crystal XRD data refined via SHELXL. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

Q. How can researchers design experiments to study the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Competitive Reactions : React the compound with limited electrophiles (e.g., HNO₃/H₂SO₄) and analyze products via GC-MS. The ethynyl group directs electrophiles to the α-position relative to sulfur.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to measure rate differences (kH/kD > 1 indicates electron-deficient intermediates).
  • Hammett Plots : Corlate substituent effects (σ⁺ values) with reaction rates to quantify electronic contributions .

Structural and Crystallography Questions

Q. What are the best practices for refining the crystal structure of this compound derivatives using SHELX software?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement in SHELXL : Apply anisotropic displacement parameters for Br and S atoms. Use restraints for disordered ethynyl groups.
  • Validation : Check R1/wR2 convergence (<5% difference), and ADPs with ORTEP-3. Report CCDC deposition numbers for reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental bandgap values in this compound-based polymers?

  • Methodological Answer :

  • Sample Purity : Confirm via DSC (melting point consistency) and TGA (decomposition >200°C).
  • Computational Adjustments : Include solvent effects (PCM model) and polymer chain length (oligomer approach with 5–10 repeat units).
  • Experimental Calibration : Use cyclic voltammetry (HOMO = -[E_onset + 4.4] eV) and UV-Vis edge (Eg = 1240/λ_edge) for direct comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.